molecular formula C24H25ClFN3OS B6526109 N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135225-29-4

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526109
CAS No.: 1135225-29-4
M. Wt: 458.0 g/mol
InChI Key: XSLRRIRKRFLHKO-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a naphthalene carboxamide core. Key structural attributes include:

  • A diethylaminoethyl group attached to the carboxamide nitrogen, contributing to basicity and solubility via the hydrochloride salt.
  • A naphthalene moiety, which increases lipophilicity compared to simpler aromatic systems.

This compound’s design aligns with medicinal chemistry strategies targeting benzothiazoles, which are prevalent in bioactive molecules due to their affinity for enzymes and receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS.ClH/c1-3-27(4-2)13-14-28(24-26-21-12-11-20(25)16-22(21)30-24)23(29)19-10-9-17-7-5-6-8-18(17)15-19;/h5-12,15-16H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLRRIRKRFLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antitumor and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical formula is C25H27ClFN3O2SC_{25}H_{27}ClFN_3O_2S, with a molecular weight of 488.0 g/mol. The presence of a fluorine atom is significant as it can enhance the compound's stability and lipophilicity, potentially improving its interaction with biological targets.

PropertyValue
Molecular FormulaC25H27ClFN3O2SC_{25}H_{27}ClFN_3O_2S
Molecular Weight488.0 g/mol
CAS Number1135225-17-0
Chemical ClassBenzothiazole derivative

The biological activity of this compound may involve interactions with various molecular targets such as enzymes, receptors, and nucleic acids. For instance, its potential anticancer activity could stem from the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The specific mechanisms remain under investigation, but preliminary studies suggest that it may bind to DNA or RNA structures, influencing cellular processes.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising antitumor properties. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (human lung carcinoma)
    • HCC827 (non-small cell lung cancer)
    • NCI-H358 (lung cancer)
  • Cytotoxicity Results :
    • IC50 values for similar compounds ranged from 0.85 μM to 6.75 μM in 2D assays.
    • In 3D culture models, the activity was generally lower, indicating that the tumor microenvironment may influence drug efficacy.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Activity Assessment :
    • Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).
    • Compounds exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections.

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity :
    • A series of benzothiazole derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in lung cancer models.
    • Results indicated that modifications to the benzothiazole core significantly impacted cytotoxicity profiles.
  • Antimicrobial Evaluation :
    • The antimicrobial efficacy of newly synthesized compounds was tested against various pathogens.
    • Certain derivatives demonstrated strong binding affinity to bacterial DNA, disrupting replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes structural differences between the target compound and its analogs:

Compound Name (Source) Core Structure Benzothiazole Substituent Amine Substituent Solubilizing Group Key Features
Target Compound () Naphthalene-2-carboxamide 6-fluoro Diethylaminoethyl Hydrochloride salt High lipophilicity (naphthalene)
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride () Benzamide 6-fluoro Dimethylaminoethyl Hydrochloride salt, ethylsulfonyl Sulfonyl group (polarity/metabolism influence)
N-(6-trifluoromethylbenzothiazol-2-yl)acetamide derivatives () Acetamide 6-trifluoromethyl Varies (e.g., methoxyphenyl) None specified Trifluoromethyl (enhanced stability/lipophilicity)
2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide () Benzothiazole-6-carboxamide 2-acetamido Propane sulfonamide ethyl Methanol (synthesis) Dual acetamido/sulfonamide functionalization

Key Comparative Insights

Electronic and Steric Effects
  • 6-Fluoro vs. 6-Trifluoromethyl : The target compound’s 6-fluoro group is smaller and less electron-withdrawing than the trifluoromethyl group in analogs. This may reduce steric hindrance while maintaining moderate electronegativity for target binding .
  • Naphthalene vs.
Solubility and Pharmacokinetics
  • Both are formulated as hydrochloride salts to enhance dissolution .
  • Sulfonyl vs. Carboxamide Linkers : The ethylsulfonyl group in ’s compound introduces polarity, which may reduce metabolic degradation compared to carboxamide-based linkers .
Functional Group Implications
  • 2-Acetamido in : The acetamido group at position 2 of the benzothiazole introduces hydrogen-bonding capacity, absent in the target compound, which may alter binding kinetics .

Research Findings and Hypotheses

The naphthalene core may enhance interactions with hydrophobic binding pockets in biological targets, such as kinases or GPCRs.

The 6-fluoro substituent balances electronic effects without excessive steric bulk, a strategy seen in fluorinated kinase inhibitors .

Diethylaminoethyl vs. dimethylaminoethyl: The larger diethyl group may slow metabolism (via reduced CYP450 accessibility) compared to dimethyl analogs .

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